molecular formula C6H8N6 B184336 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 108272-88-4

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B184336
M. Wt: 164.17 g/mol
InChI Key: YSPQGNGXICAQJJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a small molecule with the CAS Number: 6288-86-4 . It has a molecular weight of 134.14 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be represented by the InChI code: 1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 .

Scientific Research Applications

  • Hydrogen Bonding in Crystal Structures : Trilleras et al. (2008) studied N4-substituted 1H-pyrazolo[3,4-d]pyrimidines, including variants similar to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, focusing on their hydrogen bonding in crystal structures. They found that these molecules can be linked into hydrogen-bonded sheets or frameworks, which is significant for understanding their structural properties (Trilleras et al., 2008).

  • Pharmacological Significance : The study by Ogurtsov and Rakitin (2021) demonstrated that functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which are structurally related to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have various pharmacological activities. Their research focused on nucleophilic substitution reactions to produce derivatives with potential pharmacological significance (Ogurtsov & Rakitin, 2021).

  • Inhibition of Tyrosine Kinase ACK1 : Kopecky et al. (2008) identified a series of pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent inhibitors of the non-receptor tyrosine kinase ACK1. This discovery is significant for developing targeted therapies in cancer treatment (Kopecky et al., 2008).

  • Synthesis and Anti-Microbial Evaluation : Eweas et al. (2011) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Some of these compounds exhibited moderate to strong anti-microbial activity, indicating their potential use in developing new antimicrobial agents (Eweas et al., 2011).

  • Discovery of CK1 Inhibitors : Yang et al. (2012) discovered N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. This discovery highlights the therapeutic potential of such compounds in treating cancer and central nervous system disorders (Yang et al., 2012).

  • Antibacterial Properties : Beyzaei et al. (2017) studied 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial properties. They found that most of these compounds were effective against certain pathogenic bacteria, suggesting their use in antibacterial therapies (Beyzaei et al., 2017).

properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPQGNGXICAQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EC Hank, N D'Arcy-Evans, O Wallner, F Ortis, L Meng… - 2023 - chemrxiv.org
Bifunctional DNA glycosylases employ an active site lysine or the N-terminus to form a Schiff base with the abasic site base excision repair intermediate. For the 8-oxoguanine DNA …
Number of citations: 2 chemrxiv.org
PR Gilson, C Tan, KE Jarman, KN Lowes… - Journal of medicinal …, 2017 - ACS Publications
Novel antimalarial therapeutics that target multiple stages of the parasite lifecycle are urgently required to tackle the emerging problem of resistance with current drugs. Here, we …
Number of citations: 48 pubs.acs.org

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